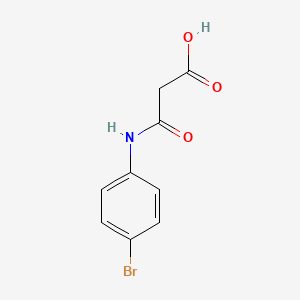

3-(4-Bromoanilino)-3-oxopropanoic acid

Vue d'ensemble

Description

“3-(4-Bromoanilino)-3-oxopropanoic acid” is a compound that contains a bromoaniline molecule. Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom . It’s commercially available and can be used as a building block in various chemical reactions .

Synthesis Analysis

The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis

The molecular formula of 4-Bromoaniline is C6H6BrN. It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .Physical And Chemical Properties Analysis

4-Bromoaniline has a density of 1.5 g/cm3, a melting point of 60 to 64 °C, and is soluble in ethanol (0.5g/10 mL, clear, colorless to almost colorless at 23 °C). It has a magnetic susceptibility of -84.06·10−6 cm3/mol .Applications De Recherche Scientifique

- Application : 3-(4-Bromoanilino)-3-oxopropanoic acid can serve as a boronic acid sensor molecule. It detects specific analytes by binding to diols, such as sugars or other biomolecules. These sensing systems find applications in environmental monitoring, medical diagnostics, and drug development .

- Application : 4-Bromoaniline-3-oxopropanoic acid, after N-TBS protection, can participate in Heck cross-coupling reactions. These reactions are catalyzed by palladium nanocrystals on covalent organic frameworks (COFs). The resulting C-C bonds are essential in organic synthesis .

- Application : 3-(4-Bromoanilino)-3-oxopropanoic acid has been employed in electrophoresis studies, particularly for analyzing glycated molecules. Its unique properties contribute to efficient separation and characterization of these compounds .

- Application : Boronic acids, including 4-bromoaniline-3-oxopropanoic acid, serve as building blocks for creating microparticles used in various analytical methods. These materials enhance sensitivity, selectivity, and specificity in detecting target molecules .

- Application : Researchers utilize 3-(4-Bromoanilino)-3-oxopropanoic acid for protein labeling, manipulation, and cell surface recognition. Its interaction with glycoproteins and other diol-containing biomolecules aids in biological studies .

- Application : Incorporating 4-bromoaniline-3-oxopropanoic acid into polymers allows for the controlled release of insulin. This approach enhances drug delivery and ensures optimal therapeutic effects .

Boronic Acid-Based Sensing Systems

Heck Cross-Coupling Reactions

Electrophoresis of Glycated Molecules

Building Materials for Analytical Methods

Protein Manipulation and Cell Labeling

Controlled Release of Insulin

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that 4-bromoaniline, a component of the compound, can serve as an aryl halide substrate in heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

Mode of Action

The 4-bromoaniline component is known to participate in heck cross-coupling reactions . In these reactions, the bromine atom on the 4-Bromoaniline molecule can be replaced by other groups, leading to the formation of carbon-carbon (C-C) bonds .

Biochemical Pathways

The heck cross-coupling reactions in which 4-bromoaniline participates can lead to the formation of various organic molecules . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

The ability of 4-bromoaniline to participate in heck cross-coupling reactions suggests that the compound could potentially influence the structure of various organic molecules .

Action Environment

It’s known that the synthesis of 4-bromoaniline involves mild conditions and eco-friendly 2-methf solvent , suggesting that the compound’s synthesis and subsequent reactions could potentially be influenced by environmental conditions.

Propriétés

IUPAC Name |

3-(4-bromoanilino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYPQCCKJFPWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromoanilino)-3-oxopropanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)